
1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide, also known as TTA-1, is a chemical compound that has been extensively studied in the field of scientific research. TTA-1 is a tetrahydroisoquinoline derivative that has been shown to possess a wide range of biochemical and physiological effects.
科学的研究の応用
1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has also been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
作用機序
The mechanism of action of 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide is not fully understood. However, it has been suggested that 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide exerts its effects by modulating various signaling pathways in the body. 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects
1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. In addition, 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide is also soluble in water and organic solvents, which makes it suitable for a wide range of experimental conditions. However, 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide has some limitations for lab experiments. It has been reported to be cytotoxic at high concentrations, which limits its use in certain experimental settings.
将来の方向性
For the study of 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide include investigating its potential therapeutic use in the treatment of cardiovascular diseases and neurodegenerative disorders.
合成法
The synthesis of 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide involves the reaction of 1,3,3-trimethyl-2-nitrosoindoline with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide. This method has been reported to yield 1,3,3-trimethyl-1,2,3,4-tetrahydro-1-isoquinolinecarbohydrazide with high purity and yield.
特性
IUPAC Name |
1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-12(2)8-9-6-4-5-7-10(9)13(3,16-12)11(17)15-14/h4-7,16H,8,14H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAVWQSAEPTEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(N1)(C)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxybenzoyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5223529.png)
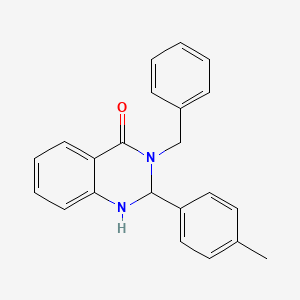
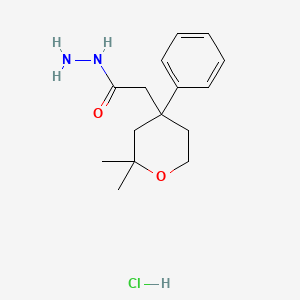
![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)
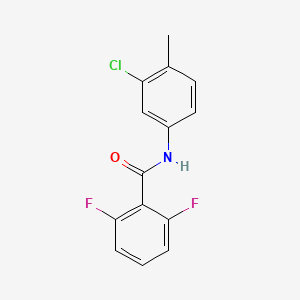
![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)
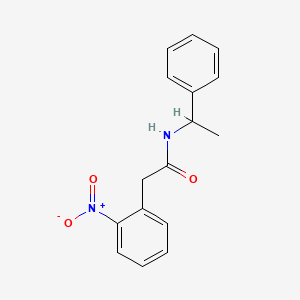
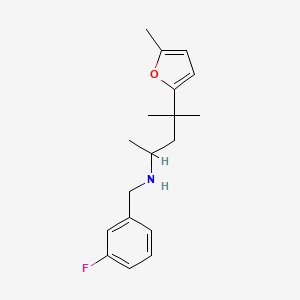
![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)